

# SarTATE: A Comparative Analysis in Neuroendocrine Tumor Imaging and Therapy

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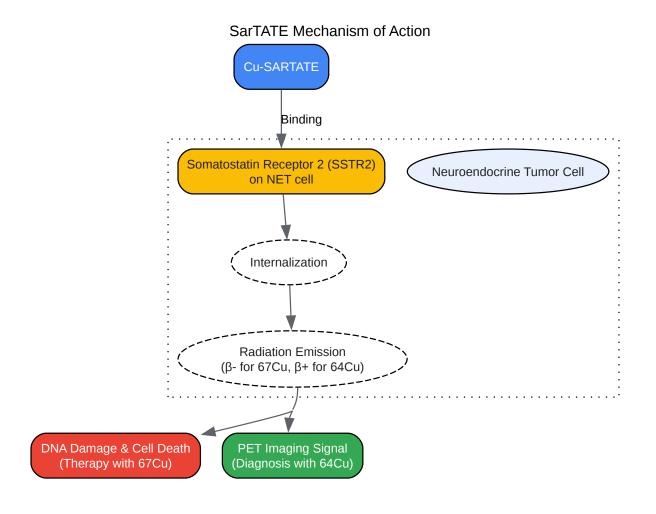
A new generation of theranostic agents, **SarTATE**, is emerging as a promising alternative for the diagnosis and treatment of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of **SarTATE** with established somatostatin analogs, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.

**SarTATE** is a next-generation, highly targeted theranostic radiopharmaceutical being developed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2).[1][2] It combines the well-characterized peptide octreotate with Clarity Pharmaceuticals' proprietary SAR Technology and isotopes of copper.[1][2] This technology allows for a theranostic pair: 64Cu-**SARTATE** for PET imaging and 67Cu-**SARTATE** for therapy.[3][4]

### **Mechanism of Action and Signaling Pathway**

**SarTATE**, like other somatostatin analogs, targets the SSTR2 receptor, which is overexpressed in many neuroendocrine tumors.[2][4] The binding of the radiolabeled peptide to these receptors allows for targeted delivery of radiation for either diagnostic imaging or therapeutic purposes.





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Caption: **SarTATE** binds to SSTR2 on NET cells, leading to internalization and targeted effects.

# Diagnostic Performance: 64Cu-SARTATE vs. 68Ga-DOTATATE

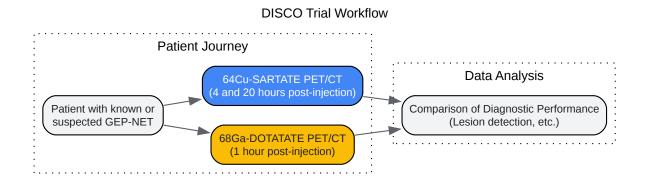
The primary comparator for 64Cu-**SARTATE** in diagnostic imaging is 68Ga-DOTATATE, the current standard of care.[3][5] The key distinction lies in the radioisotope used: Copper-64 has a longer half-life (12.7 hours) compared to Gallium-68 (68 minutes), which allows for more flexible imaging protocols and potentially improved lesion detection at later time points.[6][7]

A key clinical trial evaluating this is the DISCO study (NCT04438304), a Phase II trial comparing the diagnostic performance of 64Cu-**SARTATE** to 68Ga-DOTATATE in patients with known or suspected gastroenteropancreatic NETs (GEP-NETs).[3][6]



#### **Experimental Protocol: DISCO Trial**

The DISCO trial is a multi-center Phase II study that enrolled patients with GEP-NETs.[3][5] The study compared the diagnostic performance of 64Cu-**SARTATE** administered at approximately 4 and 20 hours post-administration to the standard 68Ga-DOTATATE scan performed at 1 hour.[3][6]



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Caption: Workflow of the DISCO clinical trial comparing 68Ga-DOTATATE and 64Cu-SARTATE.

#### **Quantitative Data: Lesion Detection**

Topline results from the DISCO trial have indicated that 64Cu-**SARTATE** is highly effective in detecting tumors in NET patients compared to the standard of care imaging. The lesion detection with 64Cu-**SARTATE** substantially outperformed that of 68Ga-DOTATATE.

Radiopharmaceutical	Number of Lesions Detected (45 patients)	Imaging Time Point	
64Cu-SARTATE	393 to 488	4 and 20 hours	
68Ga-DOTATATE	186 to 265	1 hour	

Data from the DISCO trial as reported in June 2025.



A first-in-human trial also demonstrated that 64Cu-**SARTATE** PET/CT at 4 hours was comparable or superior to 68Ga-DOTATATE PET/CT at 1 hour for lesion detection, especially in the liver.[8]

# Therapeutic Performance: 67Cu-SARTATE vs. 177Lu-DOTATATE

For therapeutic applications, 67Cu-**SARTATE** is being investigated as an alternative to 177Lu-DOTATATE, a widely used agent for peptide receptor radionuclide therapy (PRRT).[9][10]

### **Preclinical Comparative Efficacy**

A preclinical study compared the antitumor efficacy of 67Cu-**SARTATE** and 177Lu-DOTATATE in a neuroendocrine tumor model (AR42J).[9]

Treatment Group	Tumor Growth Inhibition (Day 7)	Median Survival (Days)
Control (Saline)	-	12
5 MBq 67Cu-SARTATE	75%	21
20 MBq 67Cu-SARTATE	78%	26
5 MBq 177Lu-DOTATATE	89%	21
25 MBq 177Lu-DOTATATE	100%	29

Data from a preclinical study in a rat neuroendocrine tumor model.[9]

The study concluded that the antitumor activity of 67Cu-**SARTATE** was equivalent to that of 177Lu-DOTATATE, demonstrating its suitability for clinical assessment.[9] All treatments were well-tolerated in the animal model.[9]

#### **Clinical Development of 67Cu-SARTATE**

67Cu-**SARTATE** is currently under investigation in clinical trials for pediatric patients with high-risk neuroblastoma (NCT04023331).[2][11] This Phase I/IIa trial is evaluating the safety and efficacy of 67Cu-**SARTATE** PRRT.[11]



## **Comparison with Other Somatostatin Analogs**

Besides the direct radiopharmaceutical comparators, it is important to consider the broader landscape of somatostatin analogs used in NET treatment, such as octreotide and lanreotide. [12] These are typically used for symptom control and to inhibit tumor growth.[12][13] The radiolabeled versions like **SarTATE** and DOTATATE build upon the targeting ability of these peptides to deliver a radioactive payload.

Analog Type	Examples	Primary Use	Mechanism
Non-radiolabeled	Octreotide, Lanreotide	Symptom control, antiproliferative	SSTR binding, hormone inhibition
Radiolabeled (Diagnostic)	68Ga-DOTATATE, 64Cu-SARTATE	PET Imaging	SSTR-targeted radiation for imaging
Radiolabeled (Therapeutic)	177Lu-DOTATATE, 67Cu-SARTATE	PRRT	SSTR-targeted radiation for therapy

#### Conclusion

SarTATE represents a significant advancement in the theranostic management of neuroendocrine tumors. The diagnostic agent, 64Cu-SARTATE, has demonstrated superior lesion detection compared to the current standard of care, 68Ga-DOTATATE, in a Phase II clinical trial. The therapeutic counterpart, 67Cu-SARTATE, has shown comparable efficacy to 177Lu-DOTATATE in preclinical models and is currently in clinical development.[9][11] The longer half-life of the copper isotopes offers logistical advantages for manufacturing and clinical use.[6][7] As more data from ongoing and future clinical trials become available, the role of SarTATE in the clinical management of NETs will be further defined.

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